molecular formula C14H23N B14461696 1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine CAS No. 73825-74-8

1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine

Cat. No.: B14461696
CAS No.: 73825-74-8
M. Wt: 205.34 g/mol
InChI Key: RUUHAKSMTKFQAK-UHFFFAOYSA-N
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Description

1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine is a complex organic compound with a unique structure. This compound is characterized by its polycyclic framework, which includes a cyclopentaquinolizine core. The presence of multiple hydrogen atoms and two methyl groups adds to its distinct chemical properties.

Preparation Methods

The synthesis of 1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine involves several steps. Typically, the synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated derivatives.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the compound, leading to the formation of halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action are complex and depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1,2,3,4,6,7,8,9,10,10b-Decahydro-6,6-dimethylcyclopenta(a)quinolizine can be compared with other similar compounds, such as:

    Sclareoloxide: A compound with a similar polycyclic structure but different functional groups.

    8,13-Epoxy-15,16-dinorlab-12-ene: Another polycyclic compound with distinct chemical properties.

Properties

CAS No.

73825-74-8

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

6,6-dimethyl-2,3,4,7,8,9,10,10b-octahydro-1H-cyclopenta[a]quinolizine

InChI

InChI=1S/C14H23N/c1-14(2)10-11-6-5-7-12(11)13-8-3-4-9-15(13)14/h13H,3-10H2,1-2H3

InChI Key

RUUHAKSMTKFQAK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CCC2)C3N1CCCC3)C

Origin of Product

United States

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